(2,4-dimethylphenyl)methanethiol
Description
(2,4-Dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol. Structurally, it consists of a benzene ring substituted with two methyl groups at the 2- and 4-positions and a methanethiol (-CH₂SH) functional group. This compound is part of the arylthiol family, characterized by the presence of a sulfur atom bonded to an aromatic ring system.
Properties
CAS No. |
90535-40-3 |
|---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,4-Dimethylbenzyl Halides with Thiourea
A foundational method involves the nucleophilic substitution of 2,4-dimethylbenzyl halides (e.g., chloride or bromide) with thiourea. This two-step process begins with the formation of an isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the free thiol. For instance, reacting 2,4-dimethylbenzyl chloride with thiourea in ethanol under reflux conditions produces the intermediate, which is subsequently treated with sodium hydroxide to liberate (2,4-dimethylphenyl)methanethiol.
Reaction Conditions:
Hydrolysis of Isothiouronium Salts
The isothiouronium salt intermediate is highly sensitive to alkaline conditions. Hydrolysis at elevated temperatures (70–90°C) ensures complete conversion to the thiol, with care taken to avoid over-oxidation. This method is favored for its simplicity but requires rigorous purification to remove residual thiourea and inorganic salts.
Catalytic Thiolation Approaches
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling has emerged as a robust strategy for introducing thiol groups into aromatic systems. A patent describing the synthesis of vortioxetine highlights the utility of palladium catalysts in forming aryl-thioether bonds. Adapting this methodology, 2,4-dimethylbenzyl bromide can couple with thiolating agents (e.g., potassium thioacetate) in the presence of Pd(PPh₃)₄ and a phosphine ligand to form the protected thioacetate intermediate, which is subsequently deacetylated.
Optimized Parameters:
Nickel-Catalyzed Thiolation
Nickel complexes offer a cost-effective alternative to palladium. Recent advances demonstrate that NiCl₂(dppe) catalyzes the coupling of 2,4-dimethylbenzyl zinc reagents with elemental sulfur, producing the thiol after acidic workup. This method avoids the need for pre-formed thiolating agents and operates under milder conditions (60–80°C).
Advanced Organometallic Techniques
Grignard Reagent Utilization
Aryl Grignard reagents derived from 2,4-dimethylbromobenzene react with sulfur powder to form thiolates, which are protonated to yield the target thiol. This method, adapted from osmium tetraaryl complex syntheses, involves:
-
Generating 2,4-dimethylphenylmagnesium bromide.
-
Reacting with S₈ in THF at −78°C.
-
Quenching with NH₄Cl to isolate the thiol.
Key Data:
Lithium-Halogen Exchange Strategies
Lithiation of 2,4-dimethylbromobenzene with n-BuLi, followed by reaction with dimethyl disulfide (DMDS), provides a high-purity route. The intermediate lithium arylthiolate is hydrolyzed to release the thiol.
Conditions:
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance safety and efficiency. For example, the thiourea alkylation method is adapted into a two-stage flow system:
Purification and Quality Control
Distillation under reduced pressure (80–100°C, 10 mmHg) removes residual solvents and unreacted starting materials. GC-MS analysis confirms purity (>98%), while NMR spectroscopy verifies structural integrity.
Comparative Analysis of Methodologies
Yield Optimization
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Thiourea Alkylation | 65–75 | 95–98 | High |
| Palladium Catalysis | 70–85 | >99 | Moderate |
| H₂S Treatment | 80–85 | 97–99 | Low |
| Grignard Synthesis | 55–65 | 90–95 | Low |
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides (e.g., (2,4-dimethylphenyl)disulfide) and sulfonic acids.
Reduction: The corresponding hydrocarbon (e.g., 2,4-dimethylbenzene).
Substitution: Various substituted thiols depending on the reactants used.
Scientific Research Applications
(2,4-dimethylphenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and pathways. The compound’s effects are mediated through its ability to modulate redox reactions and its potential to act as a nucleophile in biochemical reactions .
Comparison with Similar Compounds
Key Properties:
- Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) due to its hydrophobic methyl groups, but poorly soluble in water.
- Odor : Thiols typically exhibit strong, pungent odors; however, the methyl substituents may modulate the volatility and odor profile compared to simpler thiols like methanethiol (CH₃SH) .
Comparison with Similar Compounds
The following table compares (2,4-dimethylphenyl)methanethiol with structurally related thiols and methanethiol derivatives:
Structural and Functional Insights:
Halogens: Fluorine in (2-fluorophenyl)methanethiol introduces electronegativity, which may improve binding affinity in chemosensor applications but reduces thermal stability .
Odor and Volatility: Methanethiol (CH₃SH) is highly volatile (boiling point 6°C) and contributes to off-odors in food spoilage . Arylthiols like this compound are less volatile due to larger molecular size, making them more suitable for non-volatile applications (e.g., polymer additives).
Synthetic Utility :
Chemosensor Development
Hydrazones synthesized from 2,4-dimethylphenyl hydrazine HCl () demonstrate the utility of aryl-substituted compounds in detecting metal ions or small molecules.
Food and Odor Science
Methanethiol (CH₃SH) is a well-documented marker in cooked pork and spoiled rocket leaves (). Arylthiols like this compound are less likely to contribute to food odors due to lower volatility but may serve as stabilizing agents in packaging materials.
Q & A
Q. How can researchers leverage structural analogs (e.g., 2-chloro-4-methyl derivatives) to probe structure-activity relationships (SAR)?
- Methodological Answer :
- SAR Libraries : Synthesize analogs with varied substituents (e.g., halogens, methoxy) and test antimicrobial activity (MIC assays).
- Crystallographic Overlays : Superimpose analogs’ structures (using Mercury software) to identify critical pharmacophore features. High-resolution data (≤0.8 Å) ensures accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
